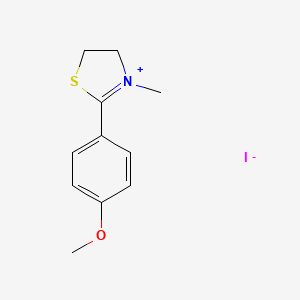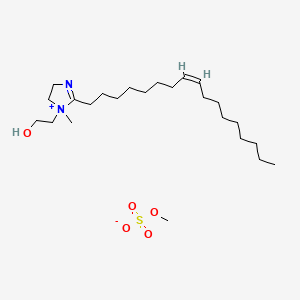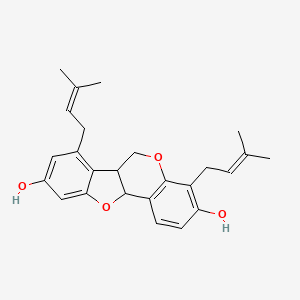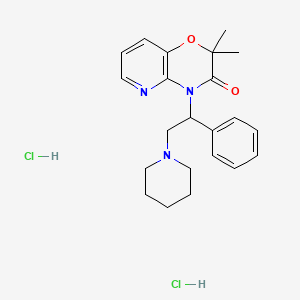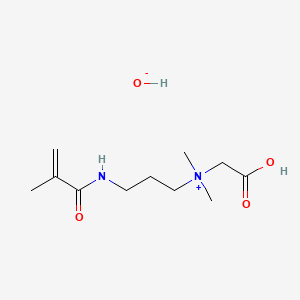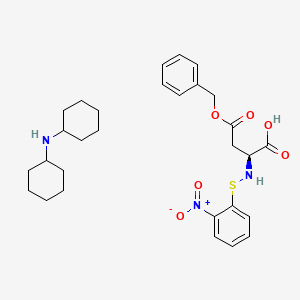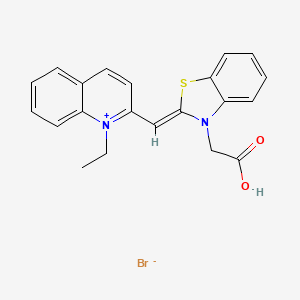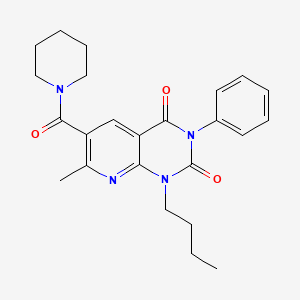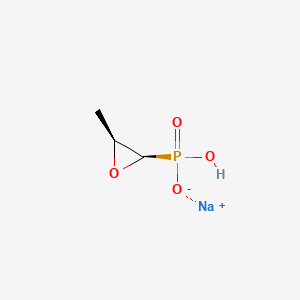
Fosfomycin monosodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosfomycin monosodium is a broad-spectrum antibiotic primarily used to treat bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria by inhibiting the initial step in peptidoglycan biosynthesis, which is crucial for bacterial cell wall formation . This compound is known for its unique structure, which includes a phosphonic group and an epoxide ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fosfomycin monosodium can be synthesized through various chemical routes. One common method involves the reaction of epichlorohydrin with phosphorous acid under basic conditions to form the epoxide ring and phosphonic acid group . The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of bacteria such as Streptomyces fradiae. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Fosfomycin monosodium undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the epoxide ring, affecting the compound’s activity.
Substitution: Substitution reactions often involve the replacement of the epoxide ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but generally require specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .
Aplicaciones Científicas De Investigación
Fosfomycin monosodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of epoxides and phosphonic acids.
Biology: Researchers use it to investigate bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Mecanismo De Acción
Fosfomycin monosodium exerts its antibacterial effects by inhibiting the enzyme pyruvyl transferase, which is essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall . By blocking this enzyme, this compound prevents the formation of the cell wall, leading to bacterial cell death. The compound targets both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic .
Comparación Con Compuestos Similares
Similar Compounds
Phosphomycin: Another phosphonic acid derivative with similar antibacterial properties.
Phosphonomycin: Shares structural similarities with fosfomycin monosodium but differs in its spectrum of activity.
Fosfomycin tromethamine: A salt form of fosfomycin used for oral administration.
Uniqueness
This compound is unique due to its broad-spectrum activity and ability to inhibit a critical enzyme in bacterial cell wall synthesis. Its structure, which includes both a phosphonic group and an epoxide ring, contributes to its effectiveness and distinguishes it from other antibiotics .
Propiedades
Número CAS |
33996-10-0 |
|---|---|
Fórmula molecular |
C3H6NaO4P |
Peso molecular |
160.04 g/mol |
Nombre IUPAC |
sodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m0./s1 |
Clave InChI |
JHXHBFDOOUMZSP-LJUKVTEVSA-M |
SMILES isomérico |
C[C@H]1[C@H](O1)P(=O)(O)[O-].[Na+] |
SMILES canónico |
CC1C(O1)P(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






